molecular formula C38H18F20IrN4P B13895080 2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate

2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate

Cat. No.: B13895080
M. Wt: 1133.7 g/mol
InChI Key: UWJJJWDVMHERHQ-UHFFFAOYSA-N
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Description

2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate is a complex organometallic compound This compound is notable for its unique structure, which includes multiple fluorinated groups and an iridium center

Preparation Methods

The synthesis of 2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate typically involves multiple steps. The synthetic route often starts with the preparation of the fluorinated benzene and pyridine derivatives, followed by the coordination of these ligands to the iridium center. The final step usually involves the addition of hexafluorophosphate to form the complete complex. Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The iridium center can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or oxygen.

    Reduction: Reduction reactions can also occur, typically involving reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorinated groups on the benzene and pyridine rings can undergo substitution reactions, often with nucleophiles or electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.

Scientific Research Applications

2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate has a wide range of scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and cross-coupling reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: Its potential as a therapeutic agent is being explored, particularly in the development of new drugs for cancer treatment.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves the iridium center, which can participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific application but can include interactions with enzymes, proteins, and other biological molecules. The fluorinated groups on the benzene and pyridine rings can also play a role in the compound’s reactivity and interactions.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate is unique due to its multiple fluorinated groups and the presence of an iridium center. Similar compounds include:

  • 2-fluoro-4-(trifluoromethyl)benzenemethanethiol
  • 4-((trifluoromethyl)thio)-2H-benzo[e][1,2]thiazine 1,1-dioxide

These compounds share some structural similarities but differ in their specific functional groups and reactivity

Properties

Molecular Formula

C38H18F20IrN4P

Molecular Weight

1133.7 g/mol

IUPAC Name

2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate

InChI

InChI=1S/2C13H5F7N.C12H8N2.F6P.Ir/c2*14-10-5-7(12(15,16)17)1-3-9(10)11-4-2-8(6-21-11)13(18,19)20;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-8H;;/q2*-1;;-1;+3

InChI Key

UWJJJWDVMHERHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)C(F)(F)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)C(F)(F)F)F.F[P-](F)(F)(F)(F)F.[Ir+3]

Origin of Product

United States

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